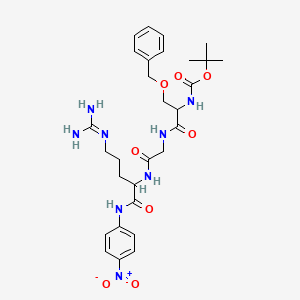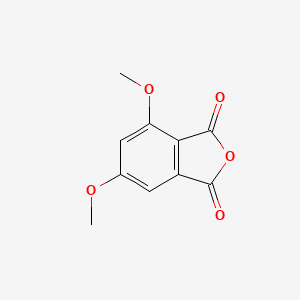
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide
描述
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is composed of a sequence of amino acids: serine, glycine, and arginine, with a p-nitroanilide group attached to the arginine residue. The compound is protected by a tert-butyloxycarbonyl (Boc) group at the N-terminus and a benzyl group on the serine residue. This compound is primarily used in enzymatic studies to investigate protease activity, particularly serine proteases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide involves several steps:
Protection of Amino Groups: The amino groups of serine, glycine, and arginine are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted reactions during peptide bond formation.
Peptide Bond Formation: The protected amino acids are coupled sequentially using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Attachment of p-Nitroanilide Group: The p-nitroanilide group is introduced by reacting the terminal arginine residue with p-nitroaniline in the presence of a coupling reagent.
Deprotection: The Boc and benzyl protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA) for Boc removal and hydrogenation for benzyl removal.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production.
化学反应分析
Types of Reactions
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide undergoes several types of chemical reactions:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, releasing the p-nitroaniline group, which can be quantified spectrophotometrically.
Deprotection: The Boc and benzyl protecting groups can be removed under acidic or hydrogenation conditions, respectively.
Substitution: The p-nitroanilide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases such as trypsin or chymotrypsin.
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation using palladium on carbon (Pd/C) for benzyl removal.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Release of p-nitroaniline and the corresponding peptide fragments.
Deprotection: Free amino acids or peptides without protecting groups.
Substitution: Modified peptides with new functional groups replacing the p-nitroanilide group.
科学研究应用
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide is widely used in scientific research, particularly in the following areas:
Enzymology: As a substrate for studying the activity and specificity of serine proteases.
Biochemistry: In assays to measure protease activity and inhibition.
Drug Discovery: Screening for potential protease inhibitors.
Molecular Biology: Investigating protein-protein interactions and enzyme kinetics.
Medical Research: Understanding the role of proteases in diseases such as cancer and inflammation.
作用机制
The mechanism of action of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide involves its interaction with serine proteases. The enzyme recognizes the peptide sequence and cleaves the peptide bond adjacent to the arginine residue, releasing the p-nitroaniline group. The released p-nitroaniline can be detected spectrophotometrically, allowing for the quantification of protease activity. The molecular targets are the active sites of serine proteases, and the pathway involves the formation of a tetrahedral intermediate during the cleavage process.
相似化合物的比较
Similar Compounds
Boc-Val-Pro-Arg-p-nitroanilide: Another peptide substrate with a similar structure but different amino acid sequence.
Boc-Leu-Gly-Arg-p-nitroanilide: A peptide substrate with leucine instead of serine.
Boc-Ala-Gly-Arg-p-nitroanilide: A peptide substrate with alanine instead of serine.
Uniqueness
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide is unique due to the presence of the benzyl group on the serine residue, which can influence the substrate’s interaction with proteases. This compound’s specific sequence and protecting groups make it a valuable tool for studying the activity and specificity of serine proteases, providing insights into enzyme mechanisms and potential therapeutic targets.
属性
IUPAC Name |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N8O8/c1-29(2,3)45-28(41)36-23(18-44-17-19-8-5-4-6-9-19)25(39)33-16-24(38)35-22(10-7-15-32-27(30)31)26(40)34-20-11-13-21(14-12-20)37(42)43/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,38)(H,36,41)(H4,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVMZUTZYDQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401294 | |
| Record name | Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77220-80-5 | |
| Record name | Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)



![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2,4-dimethylphenyl)-3-hydroxy-](/img/structure/B1608739.png)

